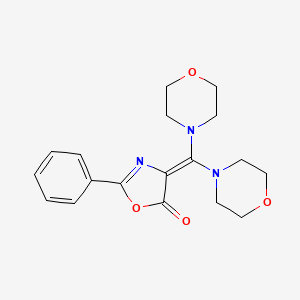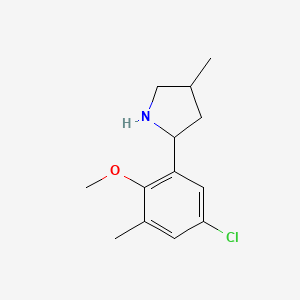
5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazole ring fused with a phenyl group and a dimorpholinomethylene moiety, making it a versatile molecule for synthetic and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted oxazole with dimorpholinomethylene chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Another heterocyclic compound with a triazole ring.
2-aminothiazole: A thiazole derivative with significant medicinal properties.
Uniqueness
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one stands out due to its unique combination of an oxazole ring with a dimorpholinomethylene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61767-51-9 |
|---|---|
Fórmula molecular |
C18H21N3O4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-(dimorpholin-4-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H21N3O4/c22-18-15(19-16(25-18)14-4-2-1-3-5-14)17(20-6-10-23-11-7-20)21-8-12-24-13-9-21/h1-5H,6-13H2 |
Clave InChI |
HDQCUOFBAVNZNG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)



![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)


